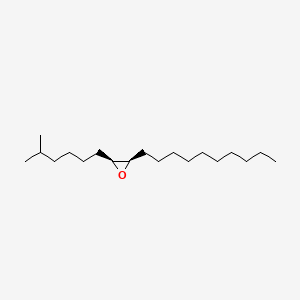
Disparlure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disparlure: is a chemical compound with the formula C₁₉H₃₈OThis compound plays a crucial role in attracting male moths to female moths for mating purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-7,8-epoxy-2-methyloctadecane can be achieved through various methods. One common approach involves the reaction of isoheptyl bromide with an organometallic compound of dodecine-(1) in the presence of an anhydrous polar organic diluent at a temperature range of 20°C to 150°C. This reaction produces 2-methyloctadecine-(7), which is then hydrogenated to yield cis-7,8-epoxy-2-methyloctadecane .
Industrial Production Methods: Industrial production of cis-7,8-epoxy-2-methyloctadecane often employs asymmetric epoxidation techniques. This method involves constructing an epoxide ring from diols, followed by filtrations and chromatography. The process is efficient and can produce yields over 70% using a six-step procedure .
Analyse Chemischer Reaktionen
Types of Reactions: Disparlure undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disparlure has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying epoxide chemistry and stereoselective reactions.
Biology: The compound is utilized in the study of insect behavior, particularly in understanding mating patterns and pheromone communication.
Wirkmechanismus
The mechanism of action of cis-7,8-epoxy-2-methyloctadecane involves its binding to specific receptor cells in the antennae and prothorax of target insects. This binding triggers an inhibitory effect on their behavior and physiological functions, effectively disrupting mating and reducing pest populations . The compound interacts with pheromone-binding proteins (PBPs) in insects, leading to changes in their behavior .
Vergleich Mit ähnlichen Verbindungen
Disparlure can be compared with other similar compounds, such as:
cis-7,8-Epoxy-2-methyloctadec-17-ene: This compound is a trace component of the sex pheromone gland of the Asian gypsy moth and acts synergistically with cis-7,8-epoxy-2-methyloctadecane.
Other Epoxy Compounds: Similar epoxy compounds include various epoxides used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to its specific role as a sex pheromone in moths, making it a valuable tool in pest control and ecological studies.
Eigenschaften
CAS-Nummer |
29804-22-6 |
|---|---|
Molekularformel |
C19H38O |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1 |
InChI-Schlüssel |
HFOFYNMWYRXIBP-MOPGFXCFSA-N |
SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
Isomerische SMILES |
CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
54910-52-0 29804-22-6 57457-72-4 |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Disparlure; AI3-34886; AI3 34886; AI334886 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















